D-beta-Imidazolelactic Acid, Monohydrate

Description

Contextualization within Imidazole-Containing Compounds

The imidazole (B134444) ring is a fundamental five-membered heterocyclic structure containing two nitrogen atoms. nih.govmdpi.com This structural motif is of paramount importance in biochemistry and medicinal chemistry as it is a core component of numerous essential biological molecules. nih.govdoaj.org Notable examples include the amino acid L-histidine, the neurotransmitter histamine, and purines, which are foundational to nucleic acids like DNA. nih.govdoaj.org

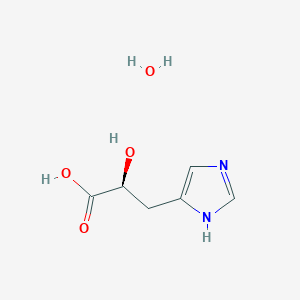

The chemical properties of the imidazole ring, such as its aromaticity and ability to act as both a proton donor and acceptor, contribute to its versatile roles in biological processes, including enzymatic catalysis and molecular recognition. nih.govresearchgate.net Compounds containing this ring, known as imidazole derivatives, exhibit a vast spectrum of biological activities and are integral to many pharmaceutical agents. doaj.orgnih.gov Imidazolelactic acid, as a derivative, is part of this significant class of molecules, specifically categorized as an imidazolyl carboxylic acid. ecmdb.cahmdb.ca It is structurally defined by an imidazole group attached to the beta carbon of lactic acid. ecmdb.ca

Nomenclature and Stereoisomeric Forms

The nomenclature of imidazolelactic acid and its derivatives is crucial for distinguishing between its different structural forms, which can have distinct biological relevance.

D-beta-Imidazolelactic Acid, Monohydrate is a precise designation for one of the compound's stereoisomers. The "D" configuration refers to the spatial arrangement of the atoms around the chiral center. This particular form is supplied as a monohydrate, meaning each molecule of the acid is associated with one molecule of water. cymitquimica.com It is recognized as an intermediate in the synthesis of imidazole alkaloids. scbt.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 1246814-96-9 | scbt.com |

| Molecular Formula | C₆H₁₀N₂O₄ | scbt.comcymitquimica.com |

| Molecular Weight | 174.16 g/mol | scbt.comcymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| InChI Key | LJUYTQBGWOQLKC-JEDNCBNOSA-N | cymitquimica.com |

The enantiomer, or mirror image, of the D-form is L-beta-Imidazolelactic Acid. This isomer is a metabolite of L-histidine, a fundamental amino acid. nih.govnih.gov In metabolic pathways, L-histidine can be converted to imidazole-pyruvic acid, which is then reduced to form imidazolelactic acid. nih.gov Research has shown that L-beta-Imidazolelactic acid serves as an intermediate in the synthesis of the imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine. chemicalbook.comlookchem.com Furthermore, studies on organisms like Pseudomonas testosteroni have demonstrated that imidazolyl-lactate can be metabolized via the histidine degradation pathway. nih.gov The presence of L-beta-Imidazolelactic acid has been noted in normal human urine, with increased excretion observed after histidine loading. hmdb.ca

To ensure clarity in scientific communication, it is important to recognize the various synonyms and terminologies used for imidazolelactic acid. The name can vary based on the position of the imidazole group and the stereochemistry.

| Synonym | Source |

|---|---|

| (S)-3-(Imidazol-5-yl)-lactic acid | ecmdb.ca |

| 2-Hydroxy-3-(1H-imidazol-1-yl)propanoic acid | ecmdb.cachemspider.com |

| Imidazole-4-lactic Acid | chemicalbook.comlookchem.com |

| 1-Imidazolelactic acid | ecmdb.cachemspider.com |

| (S)-2-hydroxy-3-(1(3)H-imidazol-4-yl)propionic Acid | cymitquimica.comchemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUYTQBGWOQLKC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Metabolic Dynamics of Imidazolelactic Acid

Biosynthesis of Imidazolelactic Acid

The primary route for the synthesis of imidazolelactic acid involves the enzymatic modification of a precursor derived from histidine.

The direct precursor to imidazolelactic acid is imidazolyl-pyruvic acid (also known as imidazole-pyruvate). The biosynthesis occurs through a reduction reaction where imidazolyl-pyruvic acid is converted to imidazolelactic acid. mdpi.com This conversion is an NADH-dependent enzymatic reduction. ecmdb.ca The process involves the attachment of an imidazole (B134444) group to the beta carbon of lactic acid. ecmdb.ca

The key enzyme in the preceding step is a transaminase, which converts histidine to imidazolyl-pyruvic acid. mdpi.com The activity of this transaminase can be influenced by dietary factors; for instance, its activity in rat livers increases when the protein content of the diet is high. mdpi.com

In mammals and many bacteria, the principal pathway for histidine degradation is initiated by the enzyme histidase (also known as histidine ammonia-lyase), which deaminates histidine to form urocanic acid. mdpi.comnih.gov This main pathway proceeds through several steps to ultimately yield glutamate. reactome.org

The formation of imidazolelactic acid represents an alternative catabolic route. mdpi.com This pathway becomes particularly significant in conditions where the primary histidase pathway is impaired, such as in the inherited metabolic disorder histidinemia, which is caused by a deficiency in histidase activity. nih.gov In such cases, histidine accumulates and is shunted towards the alternative pathway, leading to increased production and accumulation of imidazolyl-pyruvic acid, imidazolelactic acid, and imidazoleacetic acid. mdpi.com

Studies on mixed rumen microorganisms have also demonstrated the degradation of histidine into various compounds, including imidazolelactic acid, indicating the existence of diverse catabolic routes for histidine in these microbial ecosystems. nih.gov

Catabolism and Interspecies Metabolic Fates

The metabolic fate of imidazolelactic acid is not uniform across all species and is subject to the specific enzymatic capabilities of the organism.

The degradation of imidazolelactic acid has been observed in certain microorganisms through inducible pathways. nih.gov In the bacterium Pseudomonas testosteroni, imidazolelactic acid is metabolized by being oxidized to form imidazolylpyruvate. nih.gov This initial oxidative step is crucial for its entry into further metabolic processing.

However, this degradation is not universal. In vitro studies using mixed microbial populations from a goat rumen, including bacteria and protozoa, showed that imidazolelactic acid, when supplied as a substrate, did not decrease in concentration over an 18-hour incubation period. nih.gov This suggests that under these specific anaerobic conditions, the rumen microorganisms studied did not possess or express the necessary enzymes to degrade imidazolelactic acid. nih.gov

A key metabolic fate for imidazolelactic acid in some bacteria is its conversion back to histidine. This recycling mechanism has been clearly demonstrated in Pseudomonas testosteroni. After imidazolelactic acid is oxidized to imidazolylpyruvate, the latter undergoes a specific transamination reaction with L-glutamate to regenerate histidine. nih.gov This establishes a metabolic loop where imidazolelactic acid is not a terminal waste product but can be salvaged to reform a crucial amino acid. nih.gov

Mutant strains of P. testosteroni with impaired histidase activity could not utilize histidine but were still able to grow on imidazolyl-lactate, confirming that its metabolism proceeds via conversion to histidine. nih.gov The table below summarizes the metabolic capabilities of different microbial systems concerning imidazolelactic acid.

| Microbial System | Degradation of Imidazolelactic Acid | Recycling to Histidine | Research Finding |

| Pseudomonas testosteroni | Yes | Yes | Degrades imidazolelactic acid via oxidation to imidazolylpyruvate, which is then transaminated to histidine. nih.gov |

| Mixed Rumen Microorganisms | No | No | Imidazolelactic acid, when added as a substrate, was not metabolized by mixed ruminal bacteria or protozoa in an in vitro setting. nih.govsigmaaldrich.com |

Metabolic Profiling and Perturbation Response

The concentration of imidazolelactic acid in biological fluids can fluctuate in response to various physiological and pathological conditions, making it a potential indicator of metabolic state.

Imidazolelactic acid is a normal constituent of human urine. hmdb.ca Its levels can be altered by several factors. For instance, a high intake of histidine (histidine loading) leads to increased urinary excretion of imidazolelactic acid. hmdb.ca

Certain conditions and diseases are associated with changes in imidazolelactic acid levels. Its urinary excretion is reportedly increased during pregnancy and may also serve as an indicator for deficiencies in folic acid and vitamin B12. hmdb.ca In the context of inherited metabolic disorders, individuals with histidinemia show an accumulation of histidine derivatives, including imidazolelactic acid, due to deficient histidase activity. nih.gov Furthermore, some research has noted a potential association with schizophrenia, where the metabolite was detected in the plasma of patients. hmdb.caserummetabolome.ca The table below details various conditions that can perturb the levels of imidazolelactic acid.

| Condition/Perturbation | Effect on Imidazolelactic Acid Levels | Biological Fluid | Reference |

| Histidine Loading | Increase | Urine | hmdb.ca |

| Pregnancy | Increase | Urine | hmdb.ca |

| Folic Acid & Vitamin B12 Deficiency | Increase | Urine | hmdb.ca |

| Histidinemia | Increase/Accumulation | Tissues | nih.gov |

| Schizophrenia | Detected | Plasma | hmdb.caserummetabolome.ca |

These findings underscore that the metabolic pathways involving D-beta-imidazolelactic acid are responsive to dietary intake, physiological changes, and disease states.

Presence in Mammalian Biological Fluids (e.g., Urine Metabolome in Premature Infants)

Imidazolelactic acid is a known component of normal human urine. nih.gov Its levels can fluctuate in response to various physiological states. A notable example of its detection in mammalian biological fluids is in the urine metabolome of premature infants. A 2024 study using liquid chromatography-mass spectrometry (LC-MS) to analyze the urinary profiles of premature infants identified imidazolelactic acid as a key metabolite. hmdb.canih.gov

The study highlighted that the metabolic pathways for essential amino acids like histidine are immature in newborns, making their metabolites crucial indicators of metabolic status. hmdb.ca In this context, imidazolelactic acid is produced from histidine via an alternative breakdown pathway when the primary enzyme, histidase, is not fully functional. hmdb.ca

Interestingly, the research found that the levels of certain metabolites differed based on the infants' diet. An analysis comparing infants fed human milk (HM) versus formula milk (FM) revealed an upregulation of imidazolelactic acid in the HM group. hmdb.ca This suggests that breastfeeding plays a significant role in the metabolism of essential amino acids in premature infants. hmdb.canih.gov

| Metabolite Analysis in Premature Infant Urine | |

| Biological Fluid | Urine |

| Subject Group | Premature Infants |

| Key Finding | Upregulation of imidazolelactic acid in infants fed human milk compared to formula. hmdb.ca |

| Metabolic Context | Indicates the influence of diet on the immature metabolic pathways of essential amino acids like histidine in newborns. hmdb.ca |

Differential Metabolite Analysis in Model Organisms (e.g., Fish Enteritis Models)

Metabolomic studies in model organisms are crucial for understanding the biochemical changes associated with specific diseases. In a 2022 study investigating castor meal-induced enteritis in juvenile hybrid grouper, untargeted metabolomics of distal intestinal tissues was performed to identify potential biomarkers of the condition. nih.gov

The study compared the metabolic profiles of fish fed a standard fish-meal diet (FM) with those fed diets containing 4% (CM4) and 20% (CM20) castor meal. The results identified a wide range of metabolites that were differentially expressed between the groups. Among these, imidazolelactic acid was identified as a key differential metabolite. nih.gov This finding suggests that imidazolelactic acid metabolism is altered in the context of intestinal inflammation in this fish model, highlighting its potential as a biomarker for enteritis.

| Differential Metabolite Analysis in Hybrid Grouper with Enteritis | |

| Model Organism | Juvenile Hybrid Grouper (Epinephelus fuscoguttatus ♀ × E. lanceolatus ♂) |

| Condition | Castor Meal-Induced Enteritis |

| Tissue Analyzed | Distal Intestinal Tissue |

| Key Finding | Imidazolelactic acid was identified as a differential metabolite in fish with enteritis. nih.gov |

Modulation in Response to Dietary and Metabolic States (e.g., Histidine Levels, Plasma Metabolite Profiles of Meat Intake)

The production of imidazolelactic acid is directly linked to the metabolism of histidine. Histidine can be converted to imidazole-pyruvic acid by a transaminase enzyme, which is then reduced to form imidazolelactic acid. nih.gov The activity of this transaminase can be modulated by diet; for instance, its activity increases when the protein content in the diet is high. nih.gov Consequently, loading the system with histidine leads to an increased urinary excretion of imidazolelactic acid. hmdb.ca

Studies on the metabolic effects of dietary histidine have provided further insights. Research has shown that dietary supplementation with histidine can increase the concentration of carnosine, another histidine-derived compound, in the muscle tissue of broiler chickens. nih.gov While these studies did not directly measure imidazolelactic acid, they underscore the principle that modulating dietary histidine intake directly impacts the metabolic pathways branching from it.

Furthermore, metabolomic studies analyzing the impact of meat consumption have identified various metabolites that differ in concentration based on dietary patterns. nih.govchalmers.semdpi.com Although many of these studies focus on lipids and other amino acids, the fundamental link between dietary protein intake, histidine levels, and the subsequent production of its metabolites like imidazolelactic acid is a key aspect of its metabolic dynamics. nih.gov

| Modulation of Imidazolelactic Acid by Dietary Factors | |

| Precursor | Histidine |

| Metabolic Pathway | Histidine -> Imidazole-pyruvic acid -> Imidazolelactic acid |

| Dietary Influence | High protein diets can increase the activity of the transaminase enzyme responsible for the first step of this pathway. nih.gov |

| Result of Histidine Loading | Increased urinary excretion of imidazolelactic acid. hmdb.ca |

Implications in Global Metabolic Dysregulation Studies

The presence and concentration of imidazolelactic acid have been implicated in several conditions involving metabolic dysregulation. One of the most direct links is to histidinemia, an inherited metabolic disorder characterized by a deficiency of the enzyme histidase. nih.gov In individuals with this condition, the primary pathway for histidine degradation is blocked, leading to an accumulation of histidine in tissues and its increased conversion to metabolites like imidazolelactic acid. nih.gov

Urinary excretion of imidazolelactic acid is also considered an indicator for deficiencies in folic acid and vitamin B12. hmdb.ca Furthermore, studies have noted a threefold increase in urinary imidazolelactic acid during pregnancy. hmdb.ca

In the context of global metabolomic studies, which aim to capture a comprehensive snapshot of all metabolites in a biological system, imidazolelactic acid can serve as a biomarker for specific metabolic disturbances. For example, research into the pathophysiology of histidinemia has investigated the effects of accumulated imidazolelactic acid on oxidative stress in the cerebral cortex of rats. nih.gov These studies, while not always focused on widespread, common diseases, are critical for understanding the systemic effects of dysregulated amino acid metabolism. While broad metabolomic studies of conditions like ischemic retinopathy and acute myocardial infarction have identified significant metabolic dysregulation, the specific role of imidazolelactic acid in these particular contexts is still an area for further investigation. nih.govnih.gov

| Clinical and Metabolic Significance of Imidazolelactic Acid | |

| Inherited Metabolic Disorder | Elevated in histidinemia due to histidase deficiency. nih.gov |

| Nutritional Status Indicator | Urinary excretion can indicate folic acid and vitamin B12 deficiency. hmdb.ca |

| Physiological State | Levels are increased during pregnancy. hmdb.ca |

| Pathophysiological Research | Studied in relation to oxidative stress in the brain in the context of histidinemia. nih.gov |

Enzymatic Investigations Involving Imidazolelactic Acid

Enzyme Inhibition and Regulation

D-beta-Imidazolelactic acid, as a structural analog of histidine, has been a subject of interest in the study of histidine ammonia-lyase (HAL), also known as histidase. This enzyme typically catalyzes the non-oxidative deamination of L-histidine to form urocanic acid and ammonia (B1221849). The interaction of imidazolelactic acid with histidase is primarily understood through its role in metabolic pathways where it can be converted into a substrate for the enzyme.

In certain microorganisms, such as Pseudomonas testosteroni, imidazolyl-l-lactate is metabolized by being oxidized to imidazolylpyruvate. This intermediate is then transaminated to form L-histidine, which subsequently enters the established histidine degradation pathway initiated by histidase. This metabolic link underscores a direct interaction between the broader class of imidazolelactic acids and the enzymatic machinery governing histidine catabolism.

Further evidence for this interaction comes from studies on mutant strains of these microorganisms. Mutants with deficient histidase activity were found to be incapable of utilizing imidazolyl-l-lactate as a nutrient source. This dependency demonstrates that histidase activity is a critical step for the metabolism of imidazolyl-l-lactate, solidifying the compound's place within the enzymatic pathway of histidine degradation. While these findings are for imidazolyl-l-lactate, they provide a strong basis for the interaction of related isomers like D-beta-Imidazolelactic acid with histidase.

While the metabolic fate of imidazolyl-l-lactate points to a clear interaction with the histidine degradation pathway, detailed kinetic studies quantifying the interaction between D-beta-Imidazolelactic Acid and histidase are not extensively documented in publicly available research. The existing literature primarily focuses on the qualitative aspects of the metabolic pathway rather than the quantitative kinetics of enzyme-substrate or enzyme-inhibitor interactions for this specific compound.

Kinetic studies of histidase have traditionally focused on its natural substrate, L-histidine, and various inhibitors. These studies are crucial for understanding the enzyme's mechanism and regulation. The general principles of enzyme kinetics involve the determination of key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which quantify the enzyme's affinity for its substrate and its catalytic efficiency, respectively. For inhibitors, the inhibition constant (K_i) is a critical measure of their potency.

In the context of D-beta-Imidazolelactic Acid, it is plausible that it could act as a competitive inhibitor of histidase due to its structural similarity to L-histidine. Competitive inhibitors typically bind to the active site of the enzyme, preventing the natural substrate from binding. The effectiveness of such an inhibitor is determined by its K_i value. However, without specific experimental data, the inhibitory potential and the kinetic parameters for D-beta-Imidazolelactic Acid remain theoretical.

Table 1: Theoretical Kinetic Parameters for Enzyme Interactions

| Parameter | Description | Relevance to D-beta-Imidazolelactic Acid |

| K_m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of V_max. | Would quantify the affinity of histidase for D-beta-Imidazolelactic Acid if it acts as a substrate. |

| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Would indicate the maximum rate of conversion of D-beta-Imidazolelactic Acid if it is a substrate. |

| K_i (Inhibition Constant) | The dissociation constant for the enzyme-inhibitor complex. | Would measure the potency of D-beta-Imidazolelactic Acid as an inhibitor of histidase. |

This table represents theoretical kinetic parameters that would be determined through experimental studies to characterize the interaction of D-beta-Imidazolelactic Acid with histidase.

Role as a Cofactor or Modulator in Enzyme Catalysis

Deoxyribozymes, or DNAzymes, are DNA molecules that have the ability to catalyze chemical reactions. The function of some deoxyribozymes is dependent on the presence of specific cofactors, which can include small organic molecules. The imidazole (B134444) group, a key feature of D-beta-Imidazolelactic Acid, is known to be a functional moiety in biological catalysis, often acting as a general acid or base.

Research involving the in vitro selection of deoxyribozymes has demonstrated that some of these catalytic DNA molecules require L-histidine as a cofactor. nih.gov In these systems, the imidazole side chain of histidine is thought to play a crucial role in the catalytic mechanism, potentially by acting as a general base. nih.gov This opens the possibility that other imidazole-containing molecules, such as D-beta-Imidazolelactic Acid, could function as cofactors or modulators for certain deoxyribozymes.

The potential for D-beta-Imidazolelactic Acid to act as a modulator in deoxyribozyme function would depend on several factors, including its ability to bind to the deoxyribozyme and the positioning of its imidazole group within the active site to facilitate catalysis. While the principle of using imidazole-containing molecules as cofactors for deoxyribozymes has been established, direct investigations into the specific role of D-beta-Imidazolelactic Acid in this context are not yet reported in the scientific literature. Therefore, its function as a cofactor or modulator for deoxyribozymes remains a subject for future research.

Table 2: Potential Roles of Imidazole-Containing Compounds in Deoxyribozyme Catalysis

| Potential Role | Mechanism of Action | Example from Research | Applicability to D-beta-Imidazolelactic Acid |

| Cofactor | The imidazole group participates directly in the chemical reaction, for example, by acting as a general base to activate a nucleophile. | L-histidine has been shown to be a required cofactor for certain in vitro selected deoxyribozymes. nih.gov | The imidazole group of D-beta-Imidazolelactic Acid could potentially fulfill a similar catalytic role. |

| Modulator | The molecule binds to the deoxyribozyme and induces a conformational change that enhances or inhibits its catalytic activity. | Small molecules can allosterically regulate deoxyribozyme function. | D-beta-Imidazolelactic Acid could theoretically act as an allosteric modulator, though this has not been experimentally verified. |

Advanced Analytical Methodologies for Imidazolelactic Acid Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures. For a polar and ionizable compound like D-beta-Imidazolelactic Acid, specific chromatographic modes are required to achieve adequate retention and separation from other matrix components.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is exceptionally well-suited for the separation of highly polar and hydrophilic compounds. researchgate.net The technique uses a polar stationary phase (such as silica (B1680970) or functionalized silica) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, mixed with a smaller amount of an aqueous buffer. researchgate.nethplc.eu This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this layer and the bulk mobile phase. hplc.eu

Given that D-beta-Imidazolelactic Acid is an amino acid derivative containing both a carboxylic acid and an imidazole (B134444) ring, it is a polar molecule that is often poorly retained on traditional reversed-phase C18 columns. sielc.comhmdb.ca HILIC provides an effective alternative, offering robust retention and enabling separation from other polar metabolites found in biological samples like plasma or urine. researchgate.netnih.gov The selection of the HILIC stationary phase is critical and can significantly influence selectivity due to secondary interactions, such as hydrogen bonding and electrostatic forces. hplc.eu

| Stationary Phase Type | Functional Group | Primary Interaction Mechanism | Typical Application |

|---|---|---|---|

| Underivatized Silica | Silanol (Si-OH) | Adsorption, Hydrogen Bonding | General purpose for polar acids, bases, and neutral compounds. |

| Amide | -C(O)NH- | Hydrogen Bonding, Dipole-Dipole | Sugars, carbohydrates, polar peptides. |

| Diol | -CH(OH)CH2(OH) | Hydrogen Bonding | Polar neutral and weakly acidic/basic compounds. |

| Zwitterionic (e.g., ZIC-HILIC) | Sulfobetaine or Phosphorylcholine | Hydrophilic Partitioning, Ion Exchange | Charged metabolites, amino acids, organic acids. |

High-Performance Liquid Chromatography (HPLC) remains a fundamental technique for the analysis of metabolites. While HILIC is a specific mode of HPLC, other modes are also relevant, particularly for the analysis of related metabolites and potential oligomers of imidazolelactic acid. For instance, the separation of lactic acid from its dimers and trimers has been successfully achieved using mixed-mode anion-exchange chromatography. sielc.com This approach combines weak reversed-phase and anion-exchange mechanisms, providing unique selectivity for acidic, polar molecules and their oligomeric forms. sielc.com

Such methods are crucial because compounds like lactic acid, which share structural similarities with imidazolelactic acid (an alpha-hydroxy acid), can undergo self-esterification to form oligomers. sielc.com Analyzing these related species is important for understanding the complete metabolic profile. The optimization of an HPLC method for these compounds often involves careful selection of the column, mobile phase composition, and detector. usamv.ro

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase Column |

| Mobile Phase | Aqueous solution of CuSO₄ |

| Detection | UV-Vis Detector |

| Sample Preparation | Dilution and filtration, no derivatization required. usamv.ro |

| Limit of Detection (LOD) | ~1.2 µg/L usamv.ro |

| Limit of Quantification (LOQ) | ~3.6 µg/L usamv.ro |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the definitive technology for the identification and quantification of low-abundance metabolites. Its high sensitivity and selectivity make it indispensable for analyzing compounds like D-beta-Imidazolelactic Acid in complex biological fluids.

For targeted quantification, where the compound of interest is known, coupling HPLC with a single quadrupole mass spectrometer is a robust, cost-effective, and highly sensitive approach. This technique operates by isolating and detecting ions of a specific mass-to-charge ratio (m/z). In the case of D-beta-Imidazolelactic Acid, the instrument would be set to monitor for its specific molecular ion in a mode known as selected ion monitoring (SIM).

A validated LC-MS method using a single quadrupole detector has been developed for the determination of other imidazole-containing compounds in rat plasma. nih.gov Such methods typically involve a straightforward sample preparation, like protein precipitation, followed by rapid chromatographic separation and detection. nih.gov The validation of these methods ensures they meet rigorous standards for accuracy, precision, and linearity, making them suitable for pharmacokinetic and metabolomic studies where precise concentration measurements are required. nih.gov

| Validation Parameter | Result |

|---|---|

| Linearity (Concentration Range) | 2.61 - 2610 ng/mL (r² > 0.99) nih.gov |

| Lower Limit of Quantification (LLOQ) | 2.61 ng/mL nih.gov |

| Accuracy | Within 15% nih.gov |

| Intra-day Precision (RSD) | ≤ 9.50% nih.gov |

| Inter-day Precision (RSD) | ≤ 7.19% nih.gov |

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to obtain a comprehensive snapshot of its metabolic state. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles to achieve higher resolution and faster analysis times than traditional HPLC, is often coupled with high-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments. acs.orgnih.gov

The workflow for an untargeted study involves several key stages. researchgate.net It begins with sample extraction, often using a methanol-based procedure to precipitate proteins and extract a wide range of metabolites. nih.gov The extract is then analyzed by UPLC-HRMS, which acquires data for all ions within a specified mass range. The resulting complex dataset is processed using specialized software to perform peak detection, alignment across samples, and statistical analysis to find significant differences between sample groups. researchgate.netthermofisher.com Putative identification of D-beta-Imidazolelactic Acid would be achieved by matching its accurate mass and retention time to database entries, with final confirmation requiring comparison of its MS/MS fragmentation pattern to that of an authentic chemical standard. nih.gov

| Stage | Description |

|---|---|

| 1. Sample Preparation | Extraction of metabolites from biological matrix (e.g., plasma, tissue) using solvents like methanol/acetonitrile to precipitate proteins and solubilize small molecules. nih.gov |

| 2. UPLC Separation | Chromatographic separation of metabolites, often using HILIC for polar compounds or Reversed-Phase (RP) for non-polar compounds. acs.org |

| 3. HRMS Data Acquisition | Detection of ions using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements (typically <5 ppm error). nih.gov MS/MS scans are also acquired for fragmentation data. |

| 4. Data Processing | Use of software (e.g., SIEVE, MzMine) for peak picking, retention time alignment, and normalization to create a feature matrix. thermofisher.comnih.gov |

| 5. Statistical Analysis | Application of multivariate statistics (e.g., PCA, PLS-DA) to identify features (metabolites) that are significantly different between experimental groups. |

| 6. Metabolite Identification | Putative identification by matching accurate mass and retention time to databases (e.g., KEGG, HMDB). Confirmation is done by comparing the experimental MS/MS spectrum to a standard. thermofisher.comnih.gov |

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for the analysis of thermally fragile and large molecules, including potential oligomers of imidazolelactic acid. ESI works by creating a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which can then be analyzed by the mass spectrometer.

This gentle process allows for the analysis of intact oligomers without causing them to break apart. A key feature of ESI is its ability to generate multiply charged ions. For a high-molecular-weight oligomer, this means its mass-to-charge (m/z) ratio can fall within the range of a standard mass analyzer. ESI-MS has been effectively used to study the acid-catalyzed oligomerization of glycerol, demonstrating its power in characterizing mixtures of oligomeric species. serummetabolome.ca However, care must be taken during analysis, as changing instrument parameters like the cone voltage can induce fragmentation, potentially leading to misinterpretation of the data. serummetabolome.ca

| Principle/Consideration | Description |

|---|---|

| Soft Ionization | Transfers intact molecules from solution to the gas phase with minimal fragmentation, preserving the oligomeric structure. |

| Multiple Charging | Generates ions with multiple charges (e.g., [M+2H]²⁺, [M+3H]³⁺), which lowers the m/z ratio and allows for the detection of high-mass oligomers on instruments with a limited m/z range. |

| Cone Voltage Control | The voltage applied to the sampling cone must be carefully optimized. High voltages can cause in-source collision-induced dissociation, fragmenting oligomers and creating smaller, artifactual species. serummetabolome.ca |

| Adduct Formation | Oligomers can readily form adducts with salts present in the mobile phase (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). This can complicate spectra and requires the use of high-purity solvents and volatile buffers like ammonium (B1175870) formate (B1220265). |

| Solvent System | The mobile phase must be compatible with ESI, typically consisting of volatile solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate) to promote ionization. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool in metabolomics, offering detailed structural information about metabolites in complex biological samples. Its utility in the study of D-beta-Imidazolelactic Acid lies in its ability to provide unambiguous identification and quantification without the need for extensive sample preparation or derivatization.

Research Findings:

The protons on the imidazole ring of a related compound, imidazole-4-acetic acid, have been observed in d6-DMSO at approximately 7.58 ppm, 7.13 ppm, and 6.86 ppm. rsc.org The chemical shifts of the aliphatic protons in the lactic acid chain are also critical for identification. For comparison, in lactic acid itself, the proton attached to the alpha-carbon (C2) typically resonates around 4.1 ppm in D2O. hmdb.ca

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the imidazole ring in imidazole-containing compounds generally appear in the range of 115-140 ppm. hmdb.ca The carboxyl carbon is typically found further downfield, often above 170 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for Imidazolelactic Acid

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for Imidazolelactic acid, sourced from the Human Metabolome Database (HMDB). hmdb.ca It is important to note that these are predicted values and may differ slightly from experimental values for D-beta-Imidazolelactic Acid, Monohydrate.

| Atom | Predicted ¹H Chemical Shift (ppm) in D₂O | Predicted ¹³C Chemical Shift (ppm) in D₂O |

|---|---|---|

| C2 (Imidazole) | - | 137.1 |

| H2 (Imidazole) | 8.59 | - |

| C4 (Imidazole) | - | 128.9 |

| H4 (Imidazole) | 7.68 | - |

| C5 (Imidazole) | - | 118.5 |

| H5 (Imidazole) | 7.33 | - |

| Cα (Lactic Acid) | - | 71.2 |

| Hα (Lactic Acid) | 4.32 | - |

| Cβ (Lactic Acid) | - | 39.8 |

| Hβ (Lactic Acid) | 3.25 | - |

| COOH | - | 178.1 |

Complementary Detection Methods

While NMR provides comprehensive structural information, other detection methods are often coupled with chromatographic separations for enhanced sensitivity and quantification.

Charged Aerosol Detection (CAD) is a powerful technique for the analysis of non-volatile and semi-volatile compounds, particularly those that lack a UV chromophore. When coupled with Hydrophilic Interaction Liquid Chromatography (HILIC), it becomes an exceptionally effective method for the analysis of polar compounds like D-beta-Imidazolelactic Acid.

Research Findings:

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. elementlabsolutions.com This setup is ideal for retaining and separating highly polar analytes that show little to no retention in reversed-phase chromatography. The response in CAD is based on the formation of charged aerosol particles from the column effluent, making it a mass-based detection method that provides a more uniform response for different analytes compared to UV detection. lcms.czresearchgate.net

Studies have shown that HILIC-CAD is well-suited for the analysis of polar compounds, offering good sensitivity and reproducibility. researchgate.netwiley.com The mobile phase composition, including the type and concentration of buffer salts, can significantly influence the retention and the detector response. wiley.com For instance, the use of volatile buffers like ammonium formate is common in HILIC-CAD to ensure compatibility with the detector. wiley.com

Ultraviolet (UV) absorbance detection is a widely used method in High-Performance Liquid Chromatography (HPLC) for the quantification of compounds that contain chromophores. The imidazole ring in D-beta-Imidazolelactic Acid possesses a chromophore that allows for its detection by UV absorbance.

Research Findings:

The imidazole ring exhibits UV absorbance, typically in the lower UV range. Research on various imidazole-containing compounds has shown that a detection wavelength of around 210-230 nm is often effective. nih.govresearchgate.netgoogle.com For example, one study on the HPLC analysis of various imidazole derivatives utilized a detection wavelength of 300 nm, though this is higher than what is typically used for the basic imidazole ring and likely reflects the presence of other chromophores in the specific molecules studied. nih.gov Another study on the separation of imidazole antimycotics used a detection wavelength of 220 nm. researchgate.net The specific maximum absorbance (λmax) for D-beta-Imidazolelactic Acid may vary depending on the solvent and pH.

The sensitivity of HPLC-UV for imidazole compounds can be in the low µg/mL range. nih.gov This method is robust and widely available in analytical laboratories, making it a practical choice for routine quantification of imidazolelactic acid in various samples.

Interactive Data Table: Comparison of Complementary Detection Methods

| Parameter | Charged Aerosol Detection (CAD) in HILIC | Ultraviolet (UV) Absorbance Detection |

|---|---|---|

| Principle | Mass-based detection of charged aerosol particles | Measures absorbance of UV light by chromophores |

| Applicability to Imidazolelactic Acid | Excellent, due to its polar nature and non-volatile character | Good, due to the UV absorbance of the imidazole ring |

| Selectivity | Universal for non-volatile analytes | Selective for compounds with chromophores |

| Sensitivity | High, especially with HILIC for polar compounds researchgate.net | Moderate to high, dependent on the molar absorptivity |

| Typical Wavelength | Not applicable | ~210-230 nm for the imidazole ring researchgate.netgoogle.com |

| Mobile Phase Compatibility | Requires volatile mobile phases (e.g., ammonium formate) wiley.com | Compatible with a wide range of mobile phases |

Synthetic Strategies and Chemical Derivatization of Imidazolelactic Acid and Its Analogs

Chemical Synthesis Approaches to Imidazolelactic Acid Derivatives

The preparation of imidazolelactic acid derivatives often involves multi-step processes and utilizes a range of chemical strategies to build the core structure and introduce functional groups. These methods are designed to be versatile and accommodate a variety of substrates.

Recent advancements in synthetic chemistry have led to the development of photochemical methods for the synthesis of β-amino acid derivatives. These approaches are valued for their mild reaction conditions and high regioselectivity.

A notable metal-free, energy-transfer-enabled intermolecular aminocarboxylation reaction allows for the single-step installation of both amine and ester functionalities into alkenes or (hetero)arenes. nih.gov This method employs a bifunctional oxime oxalate (B1200264) ester that generates a C-centered ester and an N-centered iminyl radical simultaneously upon photoinduction. researchgate.net The process is highly versatile, with a broad substrate scope that includes simple alkenes and complex (hetero)arenes, offering a practical route to β-amino acid derivatives. nih.gov

Other photochemical strategies include:

Visible-light-mediated three-component radical relay coupling: This method combines alkenes, alkyl formates, and oxime esters to produce β-amino esters in a single step under mild conditions. rsc.org It operates through a combination of hydrogen atom transfer and energy transfer processes. rsc.org

Photoredox-catalyzed radical cross-coupling: This protocol uses readily available N-methyl anilines and α-diazoacetates as radical precursors to synthesize β-amino acid esters. The reaction is atom-economic, with nitrogen gas as the only byproduct, and achieves moderate to excellent yields. rsc.org

These photochemical methods represent a significant step forward from traditional multi-step manipulations that often require metal catalysts and prefunctionalized substrates. nih.govresearchgate.net

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis. wikipedia.org It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is thermodynamically controlled and is effective for creating the 1,5-dioxygenated pattern found in many useful products. wikipedia.org

In the context of β-amino acid synthesis, the aza-Michael reaction, which uses a nitrogen nucleophile, is particularly relevant. wikipedia.org The asymmetric Michael addition of nucleophilic glycine (B1666218) equivalents to β-substituted acrylic acid derivatives provides a concise route to β-substituted pyroglutamic acids, which are precursors to β-substituted γ-amino acid derivatives. nih.gov The stereochemical outcome of these reactions can be robustly controlled, often yielding a single diastereomeric product. nih.gov

Key components of Michael additions for β-amino acid analog synthesis include:

Michael Donors: Resonance-stabilized carbanions such as malonates, nitroalkanes, and beta-ketoesters are common donors. organic-chemistry.org In living organisms, the side chains of amino acids like cysteine, histidine, and lysine (B10760008) can act as nucleophiles in Michael additions. researchgate.net

Michael Acceptors: Activated olefins, particularly α,β-unsaturated carbonyl compounds, serve as acceptors. organic-chemistry.org

The versatility of the Michael addition allows for the synthesis of a wide array of β-amino acid analogs by varying the donor and acceptor molecules. wikipedia.orgacs.org

The Gabriel synthesis is a classic method for preparing primary amines, which can be adapted for amino acid synthesis. libretexts.org By using a phthalimide (B116566) salt of a nitrogen atom, undesirable multiple substitution reactions are avoided, allowing for a clean substitution. libretexts.org This strategy is applied in the synthesis of N-phthalimido β-amino acid derivatives.

A common procedure involves the cyclocondensation of o-phthalic acid or phthalic anhydride (B1165640) with an amino acid. sphinxsai.comresearchgate.net For instance, a mixture of phthalic anhydride and an amino acid can be refluxed in glacial acetic acid. researchgate.net The resulting N-phthalimide amino acid can then be further modified. For example, refluxing with o-phenylene diamine can yield N-substituted benzimidazolyl-phthalimides. sphinxsai.comresearchgate.net

The synthesis can be carried out using various heating methods, including conventional refluxing in high-boiling point solvents like acetic acid or toluene, as well as microwave irradiation, which can shorten reaction times. sphinxsai.comsemanticscholar.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| Phthalic anhydride, Amino Acid | Glacial Acetic Acid, Reflux | N-phthalimide amino acid | researchgate.net |

| o-Phthalic acid, Amino Acid | Glacial Acetic Acid, 170–180°C | N-phthalimide amino acid | sphinxsai.com |

| N-phthalimide amino acid | o-phenylene diamine, 4N HCl, Reflux | N-substituted benzimidazolyl-phthalimide | sphinxsai.comresearchgate.net |

This table summarizes common reaction schemes for the synthesis of phthalimido derivatives.

The synthesis of complex molecules like imidazolelactic acid derivatives often requires a multi-step approach. youtube.com Designing an effective synthesis involves carefully sequencing reactions to build the target molecule from available starting materials. youtube.com A crucial consideration in multi-step synthesis is the potential for competitive reactions, where a reagent might react with multiple functional groups in a molecule. youtube.com

To overcome this challenge, chemists employ "protecting group" strategies. youtube.com A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. After the desired reaction is complete, the protecting group is removed to restore the original functionality. youtube.com For example, a ketone might be protected as an acetal (B89532) while an ester group is reduced using a strong reducing agent like lithium aluminum hydride. youtube.com

A systematic approach to designing a synthesis involves creating a "reaction web" that maps out the known transformations for various functional groups, helping to identify viable synthetic routes. youtube.com

The imidazole (B134444) ring is a core component of imidazolelactic acid. hmdb.ca The synthesis of this heterocyclic ring and its derivatives has been a subject of study since its first synthesis by Heinrich Debus in 1858. chemijournal.comnih.gov Imidazole can be synthesized by reacting glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), though this method often results in low yields. chemijournal.com

Numerous methods have been developed to create substituted imidazoles:

Radziszewski Synthesis: This involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonia to yield substituted imidazoles. chemijournal.com

From α-Amino Ketones: The Markwald synthesis prepares 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate, with the sulfur being subsequently removable. chemijournal.com

Multicomponent Reactions: One-pot, four-component reactions can produce 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org

Palladium-Catalyzed Coupling: A one-step synthesis of imidazoles can be achieved from imines and acid chlorides using a palladium catalyst. nih.gov

Debus–Radziszewski Reaction: This method can be used to synthesize imidazole derivatives by reacting compounds like 2-Hydroxy-1-naphthaldehyde with benzil (B1666583) and an aniline (B41778) derivative in the presence of ammonium acetate. nih.gov

These synthetic routes provide a versatile toolkit for creating a wide range of imidazole-containing compounds with diverse structural features. uobasrah.edu.iqresearchgate.net

Oligomerization and Polymerization Studies

While specific studies on the oligomerization of imidazolelactic acid are not prevalent, research into the oligomerization of structurally related molecules like lactic acid provides valuable insights. Polylactic acid (PLA) is a biodegradable polymer with significant medical applications. nih.gov Its degradation products are short oligomers of lactic acid. nih.gov

The synthesis of lactic acid oligomers is typically achieved through the polycondensation of lactic acid monomers. researchgate.netmdpi.com This process can be influenced by factors such as temperature, reaction time, and the use of catalysts. researchgate.net Studies have shown that the production of higher oligomers of L-lactic acid can proceed in an oscillatory manner. nih.govbrandeis.edu A proposed model suggests that the formation of micelle-like aggregates catalyzes the oligomerization process. nih.govbrandeis.edu

The properties of the resulting oligomers, such as molecular weight and solubility, are critical for their application. nih.govresearchgate.net For instance, there is a linear decrease in the molar solubility of lactic acid oligomers as their molecular weight increases. nih.gov These oligomers have been explored for their potential as antimicrobial agents. mdpi.com

Dry-Down Reactions of Imidazolelactic Acid with Hydroxy Acids

A plausible scenario for the formation of complex organic molecules on the prebiotic Earth involves cycles of hydration and dehydration. "Dry-down" reactions simulate the dehydration phase of these cycles, where dilute aqueous solutions of simple organic molecules on surfaces would have evaporated, concentrating the solutes and facilitating condensation reactions. In the context of imidazolelactic acid, these reactions have been studied in the presence of other hydroxy acids, such as glycolic acid and lactic acid, to form depsipeptides—oligomers containing both ester and amide linkages.

Research has demonstrated that the dry-down of mixtures of hydroxy acids and amino acids at moderate temperatures (e.g., 85°C) can lead to the formation of these depsipeptide oligomers. rsc.orgresearchgate.net The initial step in this process is the formation of ester bonds between the hydroxy and carboxylic acid functional groups of the monomers. These ester linkages can then undergo an ester-amide exchange if an amino acid is present, leading to the formation of a peptide bond. In the case of imidazolelactic acid, which is a hydroxy acid, its reaction with other hydroxy acids in dry-down conditions leads to the formation of polyesters. rsc.org

The process of depsipeptide formation is considered a robust and plausible prebiotic mechanism for peptide bond formation as it circumvents the high energy barrier associated with the direct condensation of amino acids in an aqueous environment. researchgate.net The formation of ester bonds from hydroxy acids serves as an activation step, making the subsequent formation of amide bonds more favorable. researchgate.net

Table 1: Products of Dry-Down Reaction of L-β-Imidazolelactic Acid with Glycolic Acid

| Reactants (1:1 molar ratio) | Conditions | Primary Products |

| L-β-Imidazolelactic Acid (his) | Dry-down at 85°C for 7 days | Polyesters (co-polymers of his and glc) rsc.org |

| Glycolic Acid (glc) |

This table summarizes the outcome of a typical dry-down reaction involving L-β-imidazolelactic acid and glycolic acid, as reported in prebiotic chemistry studies.

Mechanistic Insights into Biological Interactions and Pathways

Cellular and Organismal Metabolic Network Integration

The integration of D-beta-imidazolelactic acid into the body's metabolic framework is primarily understood through its connection to amino acid metabolism. Its relationships with other major metabolic pathways, such as those for carbohydrates and lipids, are less direct and still under investigation.

Involvement in General Amino Acid Metabolism

D-beta-Imidazolelactic acid is fundamentally linked to the metabolism of the essential amino acid L-histidine. nih.govmdpi.com It is recognized as a derivative of histidine and a normal component of human urine. hmdb.canih.gov The primary catabolic pathway for histidine involves its deamination by the enzyme histidase to form trans-urocanate. nih.govmdpi.com However, an alternative pathway involves the transamination of histidine to imidazole-pyruvic acid, which is then reduced to form imidazolelactic acid. nih.gov

The presence and concentration of imidazolelactic acid in biological fluids can be indicative of shifts in amino acid metabolism. For instance, loading the body with histidine leads to an increased urinary excretion of imidazolelactic acid. hmdb.caecmdb.ca This demonstrates a direct metabolic flux from the parent amino acid to this derivative. Furthermore, elevated urinary levels of imidazolelactic acid have been observed as an indicator of potential deficiencies in folic acid and vitamin B12, which are crucial for related metabolic pathways. hmdb.ca In some cases of cerebromacular degeneration, a condition linked to lipid storage diseases, a generalized imidazole (B134444) aminoaciduria has been noted, characterized by the excretion of large amounts of histidine and other imidazole compounds. nih.gov

Linkages to Carbohydrate and Lipid Metabolic Pathways

Direct, well-defined linkages between D-beta-imidazolelactic acid and the central pathways of carbohydrate and lipid metabolism are not extensively documented in current scientific literature. While metabolism of carbohydrates, lipids, and proteins are interconnected processes essential for cellular energy and structure, the specific role of D-beta-imidazolelactic acid in modulating glycolysis, the citric acid cycle, or fatty acid oxidation remains an area for further research. youtube.comnih.govmdpi.comnih.gov Some studies have examined the metabolic effects of the broader class of imidazoles on lipid metabolism in adipose tissue, but these findings are not specific to D-beta-imidazolelactic acid. nih.gov

Antioxidant Enzyme Modulation and Associated Biological Responses

The potential for D-beta-imidazolelactic acid to influence the body's antioxidant defense systems has been explored, particularly its interaction with key enzymes responsible for mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

A study investigating the effects of L-beta-imidazolelactic acid on oxidative stress parameters in the cerebral cortex of young rats found that it can exert antioxidant effects, as observed by a reduction in chemiluminescence at high concentrations (5-10 mM). nih.gov However, its direct influence on the primary antioxidant enzymes was not significant.

Correlation with Glutathione (B108866) Peroxidase (GPx) Activity

Glutathione peroxidase (GPx) is a critical antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. mdpi.comnih.gov Despite the observed antioxidant properties of L-beta-imidazolelactic acid in some assays, research indicates a lack of direct modulation of GPx activity. In studies using rat cerebral cortex homogenates, L-beta-imidazolelactic acid did not alter the activity of glutathione peroxidase (GSH-Px). nih.gov This suggests that its antioxidant effects may not be mediated through the direct activation or inhibition of this specific enzyme.

Influence on Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) Activities

Superoxide dismutase (SOD) and catalase (CAT) form a crucial line of defense against oxidative stress. nih.govnih.gov SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.govmdpi.com Similar to the findings with GPx, studies on rat cerebral cortex have shown that the activities of SOD and catalase were not affected by the presence of L-beta-imidazolelactic acid. nih.gov

The table below summarizes the observed effects of L-beta-imidazolelactic acid on the activity of major antioxidant enzymes based on available research.

| Enzyme | Observed Effect on Activity | Reference |

| Glutathione Peroxidase (GPx) | No significant change | nih.gov |

| Superoxide Dismutase (SOD) | No significant change | nih.gov |

| Catalase (CAT) | No significant change | nih.gov |

Regulatory Roles in Intracellular Signaling Pathways (e.g., Wnt/β-Catenin Pathway)

The Wnt/β-catenin signaling pathway is a fundamental and highly conserved pathway that regulates crucial aspects of cell fate determination, proliferation, and differentiation during embryonic development and tissue homeostasis. mdpi.com Dysregulation of this pathway is linked to various diseases. While direct evidence detailing the regulatory role of D-beta-imidazolelactic acid on the Wnt/β-catenin pathway is limited, studies on other imidazole-containing compounds provide context for potential interactions.

Research has shown that certain classes of imidazole compounds can modulate Wnt/β-catenin signaling. For example, pyridinyl imidazoles have been demonstrated to suppress this pathway by repressing the functionality of β-catenin, a key protein in the cascade, rather than affecting its expression level. nih.gov Similarly, novel benzimidazole (B57391) compounds have been developed as selective inhibitors of Wnt/β-catenin signaling. nih.gov Other imidazole-based molecules have been designed as inhibitors of GSK-3β, a key negative regulator in the Wnt pathway, thereby activating the signaling cascade to promote neuronal differentiation from stem cells. nih.gov

These findings indicate that the imidazole scaffold is a viable structure for interacting with components of the Wnt/β-catenin pathway. However, it is crucial to note that these studies were not performed using D-beta-imidazolelactic acid itself. Therefore, while it belongs to the broad class of imidazole compounds, its specific effects on this signaling cascade have not been explicitly determined.

The table below highlights the actions of different imidazole-based compounds on the Wnt/β-Catenin pathway.

| Compound Class | Specific Compound Example | Effect on Wnt/β-Catenin Pathway | Reference |

| Pyridinyl Imidazoles | Not specified | Inhibition/Suppression | nih.gov |

| Benzimidazoles | SRI33576, SRI35889 | Inhibition | nih.gov |

| Imidazole-based GSK-3β inhibitors | SG-145C | Activation (via GSK-3β inhibition) | nih.gov |

Microbiological Metabolic Versatility and Ecosystem Dynamics

D-beta-Imidazolelactic acid, a metabolite derived from the amino acid histidine, is implicated in the intricate metabolic interplay within microbial communities. Its presence and concentration can be both a product of and a contributor to the functional dynamics of these ecosystems. The following sections explore the current understanding of its role in microbial amino acid metabolism, its impact on the functional metabolism of microbial communities, and its significance in specific microbial environments.

Contribution to Microbial Amino Acid Metabolism

The microbial metabolism of amino acids is a fundamental process in various ecosystems, contributing to nutrient cycling and the production of a diverse array of bioactive molecules. D-beta-Imidazolelactic acid is a product of histidine metabolism by certain microorganisms.

The pathway for the microbial production of imidazolelactic acid (ImLA) from histidine involves the intermediate imidazolepyruvic acid (ImPA). Studies on mixed ruminal bacteria have demonstrated the conversion of ImPA to ImLA. nih.gov This suggests a microbial pathway where histidine is first transaminated to ImPA, which is then reduced to ImLA. However, the same study noted that ImLA did not appear to be further metabolized by the mixed ruminal microbial population under the tested conditions. nih.gov

Specific microorganisms, such as certain species of Bifidobacterium, are known to produce various aromatic lactic acids. While research has often focused on indolelactic acid (from tryptophan) and phenyllactic acid (from phenylalanine), imidazolelactic acid has been identified as a structurally similar metabolite produced by these bacteria. nih.gov The enzymes responsible for the synthesis of the D-beta isomer of imidazolelactic acid are not yet fully characterized, though D-amino acid dehydrogenases are known to be involved in the metabolism of D-amino acids in bacteria like Salmonella typhimurium. nih.gov The stereospecificity of bacterial lactate (B86563) dehydrogenases is a critical factor in determining the isomeric form of the produced lactic acid derivatives. nih.govnih.gov

The table below summarizes key research findings related to the microbial production of imidazolelactic acid.

| Precursor | Microbial Group | Resulting Metabolite | Key Findings |

| Imidazolepyruvic acid (ImPA) | Mixed ruminal bacteria | Imidazolelactic acid (ImLA) | ImPA was converted to ImLA, but ImLA was not further metabolized. nih.gov |

| Histidine | Bifidobacterium species | Imidazolelactic acid (structurally similar to other aromatic lactic acids) | Identified as a metabolite produced by Bifidobacterium, known producers of aromatic lactic acids. nih.gov |

| Histidine | Salmonella typhimurium | Imidazolepyruvic acid | D-amino acid dehydrogenase is involved in the initial step of D-histidine metabolism. nih.gov |

Impact on Microbial Community Functional Metabolism

The metabolites produced by one group of microorganisms can significantly influence the metabolic activities and gene expression of the wider microbial community. While direct studies on the impact of D-beta-imidazolelactic acid on microbial community functional metabolism are limited, the effects of related histidine-derived metabolites and the general influence of microbial amino acid metabolism provide important insights.

Metabolites derived from microbial amino acid catabolism can act as signaling molecules, potentially modulating community-wide behaviors such as quorum sensing. nih.govnih.gov For instance, some microbial metabolites can interfere with the signaling systems of other bacteria, thereby influencing processes like biofilm formation and virulence. frontiersin.org Although not specifically demonstrated for D-beta-imidazolelactic acid, its structural similarity to other signaling molecules suggests a potential role in microbial communication.

The table below outlines potential impacts of microbial amino acid metabolites on community functional metabolism, providing a framework for the potential roles of D-beta-imidazolelactic acid.

| Aspect of Functional Metabolism | Potential Impact of Microbial Metabolites | Supporting Evidence Context |

| Microbial Communication | Modulation of quorum sensing pathways. | Structurally similar molecules to D-beta-imidazolelactic acid can act as signaling molecules. nih.govnih.govfrontiersin.org |

| Community Structure | Inhibition of competing microbes through acidification. | Lactic acid and other organic acids produced during fermentation alter the environment, selecting for acid-tolerant species. acs.org |

| Host-Microbe Interactions | Influence on host gene expression. | Microbial metabolites are known to mediate changes in host cellular processes. nih.govnih.govgutmicrobiotaforhealth.com |

Role in Specific Microbial Environments (e.g., Gut Microbiome, Fermented Products)

D-beta-Imidazolelactic acid is found in specific microbial environments, most notably the gut microbiome and potentially in fermented foods, where microbial amino acid metabolism is highly active.

Gut Microbiome:

The human gut is a complex ecosystem where intense microbial metabolic activity occurs. Bifidobacterium species, which are prominent members of the gut microbiota, particularly in infants, are known to metabolize histidine. nih.govkegg.jpkegg.jp The production of imidazolelactic acid in this environment is a direct consequence of this metabolic capability. The presence of histidine-derived metabolites like imidazole propionate, a related compound, has been linked to host metabolic health, suggesting that these microbial products can have systemic effects. cabidigitallibrary.org The composition of the gut microbiota can be influenced by diet, and in turn, the metabolic output of the microbiota, including the production of amino acid derivatives, is altered. nih.gov

Fermented Products:

Fermented foods such as cheese, sourdough, and fermented vegetables are created through the metabolic activities of a consortium of microorganisms, with lactic acid bacteria (LAB) often playing a central role. frontiersin.orgnih.govmdpi.comnih.gov These bacteria are known for their proteolytic and amino acid-metabolizing capabilities, which are essential for the development of the characteristic flavors, textures, and preservative qualities of these foods. nih.govnih.govnih.gov

Cheese: During cheese ripening, LAB and other microorganisms break down milk proteins into smaller peptides and free amino acids, including histidine. nih.govozolea.it These amino acids can then be further metabolized into a variety of compounds, including organic acids and other flavor molecules. While the presence of imidazolelactic acid in cheese has not been extensively documented, the metabolic pathways for its production exist within the cheese microbiome. nih.gov

Sourdough: Sourdough fermentation relies on a stable symbiotic culture of yeasts and LAB. These microorganisms metabolize carbohydrates and amino acids from the flour, producing organic acids like lactic acid and acetic acid, which contribute to the flavor and leavening of the bread. nih.govmdpi.comnih.gov The metabolism of amino acids by sourdough lactobacilli is a key process, suggesting the potential for the formation of imidazolelactic acid.

Fermented Vegetables: The fermentation of vegetables is another process driven by LAB. mdpi.com These bacteria metabolize the sugars and other nutrients present in the vegetables, including amino acids, leading to the production of lactic acid and other preservative compounds. Metabolomic studies of fermented vegetables have revealed a wide range of microbial metabolites, though specific data on imidazolelactic acid is not yet widely available. mdpi.comresearchgate.net

The following table details the potential presence and production of D-beta-imidazolelactic acid in these specific microbial environments.

| Microbial Environment | Key Microorganisms | Relevant Metabolic Activity | Potential for D-beta-Imidazolelactic Acid Presence |

| Gut Microbiome | Bifidobacterium spp. | Metabolism of histidine and other aromatic amino acids. nih.govkegg.jpkegg.jp | Documented production of imidazolelactic acid by related bacteria. |

| Cheese | Lactic Acid Bacteria (e.g., Lactobacillus, Streptococcus) | Proteolysis and amino acid catabolism. nih.govnih.govnih.gov | High potential due to the presence of precursors and metabolically active microbes. |

| Sourdough | Lactic Acid Bacteria (e.g., Lactobacillus, Leuconostoc) | Amino acid metabolism from flour. nih.govmdpi.comnih.gov | Potential presence as a product of histidine metabolism by sourdough microbiota. |

| Fermented Vegetables | Lactic Acid Bacteria (e.g., Lactobacillus, Weissella) | Metabolism of plant-derived amino acids. mdpi.comresearchgate.net | Potential presence, though requires specific analytical confirmation. |

Q & A

Q. What statistical approaches are recommended for reconciling batch-to-batch variability in synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS) to identify critical process parameters (CPPs). Design-of-experiment (DoE) frameworks (e.g., Box-Behnken) optimize factors like solvent ratio, temperature, and catalyst loading. Control charts (e.g., X-bar/R) monitor yield and purity trends .

Q. How should researchers address discrepancies between theoretical and experimental NMR data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.